molecular formula C15H19NO2 B14338938 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one CAS No. 103199-49-1

3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one

Cat. No.: B14338938
CAS No.: 103199-49-1
M. Wt: 245.32 g/mol
InChI Key: JOIJAVBJTTYHHZ-UHFFFAOYSA-N
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Description

3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one is a synthetic organic compound known for its unique chemical structure and properties. It features a pyrrolidin-2-one core with a 3-tert-butyl-4-hydroxyphenyl substituent, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one typically involves the reaction of 3-tert-butyl-4-hydroxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one stands out due to its unique combination of a pyrrolidin-2-one core and a 3-tert-butyl-4-hydroxyphenyl substituent, which imparts distinct chemical and biological properties.

Properties

CAS No.

103199-49-1

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-[(3-tert-butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one

InChI

InChI=1S/C15H19NO2/c1-15(2,3)12-9-10(4-5-13(12)17)8-11-6-7-16-14(11)18/h4-5,8-9,17H,6-7H2,1-3H3,(H,16,18)

InChI Key

JOIJAVBJTTYHHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=C2CCNC2=O)O

Origin of Product

United States

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